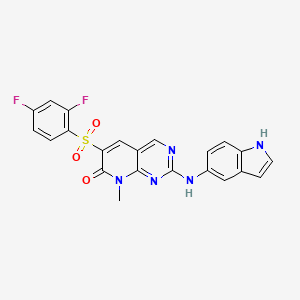
ON1231320
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ON1231320 is a highly specific inhibitor of polo-like kinase 2 (PLK2), a protein that plays a crucial role in cell cycle regulation. This compound is an arylsulfonyl pyrido-pyrimidinone and has shown significant antitumor activity by blocking tumor cell cycle progression in the G2/M phase, leading to apoptotic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ON1231320 involves multiple steps, starting from the preparation of the pyrido-pyrimidinone core. The key steps include:
Formation of the Pyrido-Pyrimidinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Arylsulfonyl Group: This step typically involves sulfonylation reactions using arylsulfonyl chlorides in the presence of a base.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
ON1231320 primarily undergoes:
Substitution Reactions: Introduction of the arylsulfonyl group.
Cyclization Reactions: Formation of the pyrido-pyrimidinone core.
Common Reagents and Conditions
Reagents: Arylsulfonyl chlorides, bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Conditions: Controlled temperatures, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major product of these reactions is this compound itself, with high specificity and purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
ON1231320 has a wide range of applications in scientific research, particularly in the fields of:
Cancer Research: It has shown efficacy in inhibiting tumor growth in various cancer cell lines, including breast cancer and melanoma
Cell Cycle Studies: Its ability to block cell cycle progression makes it a valuable tool for studying cell cycle regulation and mitosis.
Apoptosis Research: This compound induces programmed cell death, making it useful for studying apoptosis mechanisms.
Mechanism of Action
ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in cell cycle regulation. By blocking PLK2 activity, this compound prevents the progression of the cell cycle at the G2/M phase, leading to mitotic arrest and subsequent apoptotic cell death. This mechanism is highly specific, as this compound does not inhibit other polo-like kinases such as PLK1, PLK3, and PLK4 .
Comparison with Similar Compounds
Similar Compounds
PLK1 Inhibitors: Compounds like BI 2536 and Volasertib target PLK1, another member of the polo-like kinase family.
PLK3 and PLK4 Inhibitors: Compounds such as GW843682X and CFI-400945 target PLK3 and PLK4, respectively.
Uniqueness of ON1231320
This compound is unique in its high specificity for PLK2, with an IC50 of 0.31 µM, and its lack of inhibitory activity against PLK1, PLK3, and PLK4 (all IC50 >10 µM). This specificity reduces the likelihood of off-target effects and makes this compound a valuable tool for studying PLK2-specific pathways and mechanisms .
Properties
IUPAC Name |
6-(2,4-difluorophenyl)sulfonyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHBZHZMQSHZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
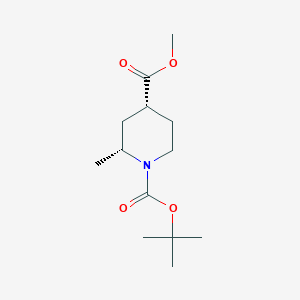
![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)
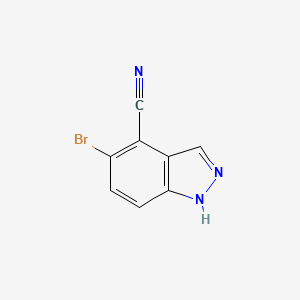
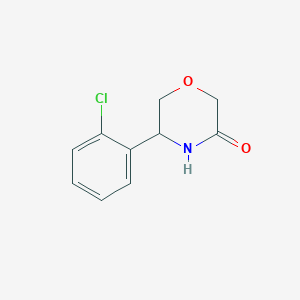
![5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B8146492.png)
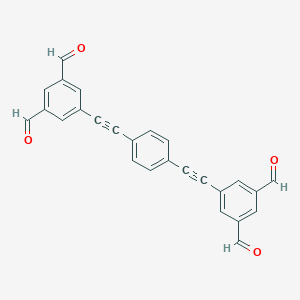
![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-amine)](/img/structure/B8146499.png)
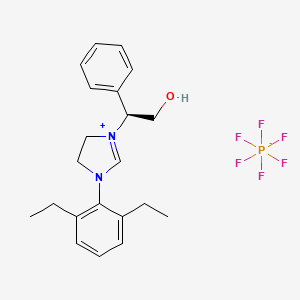
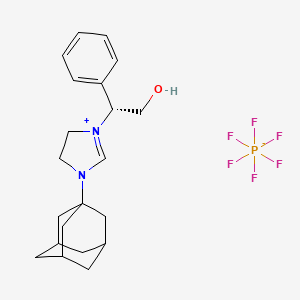
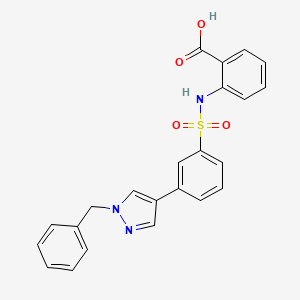
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B8146553.png)
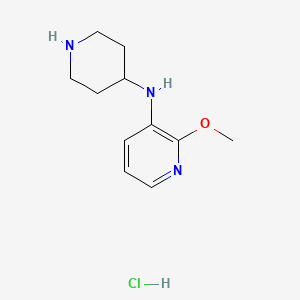
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B8146560.png)
![2-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146567.png)
